Physicochemical Profile Divergence: Lipophilicity and Polar Surface Area Comparison
The computed LogP (3.33) and topological polar surface area (PSA: 89.19 Ų) of methyl 2-[(3-nitrophenyl)acetyl]benzoate [1] differ markedly from those of its closest structural comparator, methyl 3-nitrophenylacetate (LogP = 1.60, PSA = 63.24 Ų; values calculated using SwissADME) . The approximately 100% increase in LogP and 41% increase in PSA for the target compound reflect the substantial contribution of the additional benzoyl ester moiety, which enhances both lipophilicity and polar surface interactions. These parameters are critical determinants of membrane permeability and solubility behavior in both synthetic and biological contexts.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.33; PSA = 89.19 Ų |
| Comparator Or Baseline | Methyl 3-nitrophenylacetate: LogP = 1.60, PSA = 63.24 Ų |
| Quantified Difference | ΔLogP = +1.73 (108% increase); ΔPSA = +25.95 Ų (41% increase) |
| Conditions | Computed values using standard molecular property prediction algorithms |
Why This Matters
The substantial difference in physicochemical profile indicates that methyl 2-[(3-nitrophenyl)acetyl]benzoate will exhibit distinct solubility and permeability behavior, precluding direct substitution in protocols optimized for simpler nitrophenylacetate esters.
- [1] Chemsrc. (2017). methyl 2-[2-(3-nitrophenyl)acetyl]benzoate. CAS 61653-07-4. Molecular Formula: C16H13NO5, Molecular Weight: 299.27800, Exact Mass: 299.07900, PSA: 89.19000, LogP: 3.33000. Retrieved from https://m.chemsrc.com/baike/215223.html View Source
